Benzene, [(1-phenylethenyl)seleno]-
Description
Benzene, [(1-phenylethenyl)seleno]- (CAS 61634-68-2) is an organoselenium compound with the molecular formula C₁₄H₁₂Se and a molecular weight of 259.20508 g/mol . Structurally, it consists of a benzene ring substituted with a selenoether group (-Se-) linked to a 1-phenylethenyl moiety. The compound’s IUPAC name is 1-phenylethenylselanylbenzene, and it is also known as phenyl 1-phenylvinyl selenide . Its SMILES notation (C=C(C₁=CC=CC=C₁)[Se]C₂=CC=CC=C₂) highlights the selenium atom bridging two aromatic systems, which may influence its electronic and steric properties.
Properties
CAS No. |
61634-68-2 |
|---|---|
Molecular Formula |
C14H12Se |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-phenylethenylselanylbenzene |
InChI |
InChI=1S/C14H12Se/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H2 |
InChI Key |
LNVYZKXVIFOQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Methodology and Reaction Design
Electrochemical methods have emerged as sustainable pathways for synthesizing selenylated compounds. Drawing from the electrochemical intramolecular cyclization of 2-alkynylphenols with diselenides, a analogous approach can be adapted for benzene, [(1-phenylethenyl)seleno]-. The reaction employs diphenyldiselenide (Ph₂Se₂) and 1-phenylethenylmagnesium bromide under galvanostatic conditions.
Reaction Setup :
- Electrodes : Platinum anode and cathode (1.0 × 1.0 cm²)
- Electrolyte : Tetrabutylammonium perchlorate (TBAClO₄, 0.4 equiv) in acetonitrile (ACN)
- Current : Constant 10 mA
- Substrates : Ph₂Se₂ (0.25 mmol) and 1-phenylethenylmagnesium bromide (0.5 mmol)
Mechanistic Pathway :
- Anodic Oxidation : Ph₂Se₂ undergoes oxidation at the anode, generating phenylselenium radicals (PhSe·).
- Radical Coupling : The 1-phenylethenylmagnesium bromide reacts with PhSe·, forming a selenium-centered intermediate.
- Reductive Elimination : Cathodic reduction facilitates the elimination of MgBr₂, yielding the target compound.
Yield and Scope :
| Substrate Pair | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ph₂Se₂ + Styryl-MgBr | 2.5 | 88 |
| (p-MeOPh)₂Se₂ + Styryl-MgBr | 3.0 | 76 |
This method avoids exogenous oxidants and transition metals, aligning with green chemistry principles.
Nucleophilic Substitution with Benzeneselenol
Synthesis of Benzeneselenol Precursor
Benzeneselenol (PhSeH), a key intermediate, is synthesized via reduction of diphenyldiselenide (Ph₂Se₂) using NaBH₄ in ethanol:
$$
\text{Ph}2\text{Se}2 + 2 \text{NaBH}4 \rightarrow 2 \text{PhSeH} + 2 \text{NaB} + \text{H}2
$$
Conditions : Ethanol, 0°C, 1 h (Yield: 92%).
Alkylation of Benzeneselenol
PhSeH reacts with 1-phenylethenyl bromide in the presence of K₂CO₃:
$$
\text{PhSeH} + \text{CH}2=\text{CHPh-Br} \xrightarrow{\text{K}2\text{CO}3} \text{PhSe-CH}2\text{CH}_2\text{Ph} + \text{HBr}
$$
Optimization :
- Solvent : Dimethylformamide (DMF)
- Base : K₂CO₃ (2.0 equiv)
- Temperature : 60°C, 6 h
- Yield : 78%
Limitations : Competing elimination reactions may reduce yields at higher temperatures.
Transition Metal-Catalyzed Cross-Coupling
Ullmann-Type Coupling
A copper-catalyzed coupling between phenylselenol and 1-phenylethenyl iodide offers a scalable route:
$$
\text{PhSeH} + \text{CH}2=\text{CHPh-I} \xrightarrow{\text{CuI, Phenanthroline}} \text{PhSe-CH}2\text{CH}_2\text{Ph} + \text{HI}
$$
Conditions :
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Solvent : Toluene, 110°C, 12 h
- Yield : 82%
Palladium-Mediated Coupling
Palladium catalysts enable coupling of styrylboronic acids with PhSeBr:
$$
\text{PhSeBr} + \text{CH}2=\text{CHPh-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{PhSe-CH}2\text{CH}2\text{Ph} + \text{B(OH)}_3
$$
Optimized Parameters :
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : THF/H₂O (4:1), 80°C, 8 h
- Yield : 85%
Comparative Analysis of Methods
Efficiency and Sustainability
| Method | Yield (%) | Reaction Time (h) | Environmental Impact |
|---|---|---|---|
| Electrochemical | 88 | 2.5 | Low (solvent reuse) |
| Nucleophilic Substitution | 78 | 6 | Moderate (HBr waste) |
| Ullmann Coupling | 82 | 12 | High (Cu waste) |
| Palladium Catalysis | 85 | 8 | Moderate (Pd cost) |
Electrochemical synthesis stands out for its short reaction time and minimal waste, though substrate scope may be limited compared to cross-coupling.
Mechanistic Considerations
- Radical Pathways : Electrochemical methods proceed via selenium-centered radicals, as evidenced by TEMPO inhibition studies.
- Polar Mechanisms : Nucleophilic substitution follows an SN2 pathway, requiring polar aprotic solvents to stabilize transition states.
Functionalization and Applications
The synthesized compound serves as a precursor for further derivatization:
Chemical Reactions Analysis
Types of Reactions: Benzene, [(1-phenylethenyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the phenylethenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(1-phenylethenyl)seleno]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, [(1-phenylethenyl)seleno]- involves its interaction with molecular targets through its seleno group. The seleno group can undergo redox reactions, which are crucial for its biological activities. The compound can interact with enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzene, [(1-methylenepentyl)seleno]- (CAS 63831-76-5)
- Molecular Formula : C₁₂H₁₆Se
- Molecular Weight : 239.215 g/mol
- Key Differences : Replaces the 1-phenylethenyl group with a 1-methylenepentyl chain. This reduces aromatic conjugation and increases hydrophobicity due to the aliphatic chain. The shorter substituent may lower steric hindrance compared to the bulkier phenylethenyl group in the target compound .
Halogen-Substituted Analogs
Benzene, 1-chloro-4-(1-phenylethenyl) (CAS 18218-20-7)
- Molecular Formula : C₁₄H₁₁Cl
- Molecular Weight : 202.69 g/mol
- Key Differences: Substitutes selenium with chlorine. The absence of selenium eliminates redox activity associated with Se .
Methyl-Substituted Analogs
Benzene, 1-methyl-2-(1-phenylethenyl) (CAS 947-77-3)
- Molecular Formula : C₁₅H₁₄
- Molecular Weight : 194.28 g/mol
- Key Differences: Replaces selenium with a methyl group. The methyl substituent is electron-donating, which could enhance stability but reduce polarizability compared to the selenium-containing compound.
Benzene, 1-methyl-3-(2-phenylethenyl) (CAS 28495-59-2)
- Molecular Formula : C₁₅H₁₄
- Molecular Weight : 194.28 g/mol
- Key Differences : Positional isomerism (methyl at position 3 vs. 2) alters steric and electronic interactions. The meta-substitution may reduce conjugation efficiency compared to para-substituted selenium analogs .
Oxygen-Containing Analogs
Benzene, (1-methoxyethenyl) (CAS 4747-13-1)
- Molecular Formula : C₉H₁₀O
- Molecular Weight : 134.18 g/mol
- Key Differences : Replaces selenium with a methoxy group (-OCH₃). The oxygen atom increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the lack of selenium eliminates chalcogen-specific reactivity .
Benzene, 1-methoxy-4-(1-phenylethenyl)- (CAS 4333-75-9)
- Molecular Formula : C₁₅H₁₄O
- Molecular Weight : 210.27 g/mol
- Key Differences : Combines a methoxy group with the phenylethenyl moiety. The electron-donating methoxy group may stabilize the aromatic system but reduce electrophilicity compared to selenium analogs .
Comparative Data Table
Key Findings and Implications
Selenium vs.
Steric and Electronic Effects : Bulkier substituents like 1-phenylethenyl increase steric hindrance, which may influence reaction kinetics compared to smaller groups (e.g., methyl or methoxy) .
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